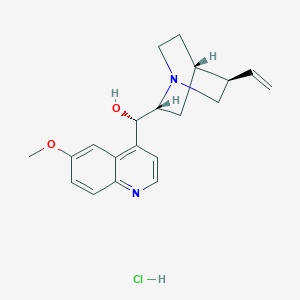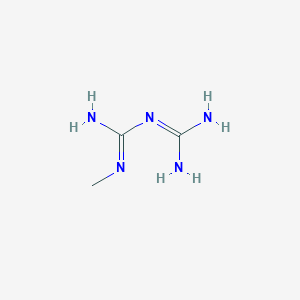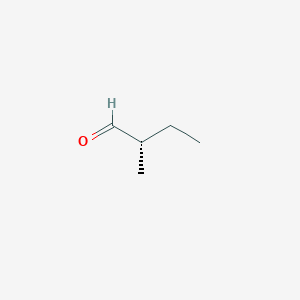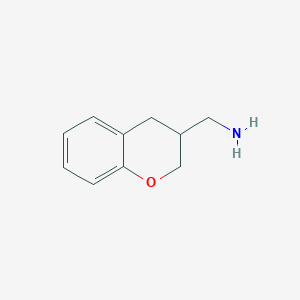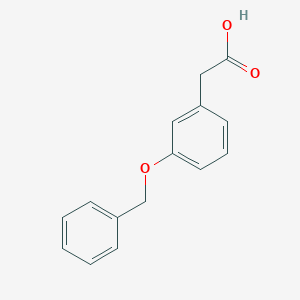
2-(3-(Benzyloxy)phenyl)acetic acid
Descripción general
Descripción
Synthesis Analysis
The synthesis of related compounds involves the use of reagents and catalysts under specific conditions. For instance, the combination of 1,3-dimethyl-2-phenylbenzimidazoline (DMPBI) and acetic acid has been used for the photoinduced reductive transformation of α,β-epoxy ketones to β-hydroxy ketones . This suggests that acetic acid, a common reagent, can play a significant role in the transformation of related compounds, potentially including 2-(3-(Benzyloxy)phenyl)acetic acid.
Molecular Structure Analysis
The molecular structure of compounds similar to 2-(3-(Benzyloxy)phenyl)acetic acid has been determined using techniques such as X-ray diffraction and quantum chemical calculations . These studies provide detailed information on the geometry and electron density of molecules, which are crucial for understanding the reactivity and interaction of the compound with other molecules.
Chemical Reactions Analysis
The chemical reactions involving related compounds are diverse. For example, the esterification of 2-benzoxazolon-3-yl-acetic acid with polyethylene glycols yields products with variable properties . This indicates that 2-(3-(Benzyloxy)phenyl)acetic acid could also undergo similar reactions, leading to a range of derivatives with different applications.
Physical and Chemical Properties Analysis
The physical and chemical properties of compounds are influenced by their molecular structure. The study of (2-oxo-1,3-benzoxazol-3(2H)-yl)acetic acid revealed the impact of intermolecular interactions on the compound's properties, such as the formation of hydrogen bonds . Similarly, the novel 3-acetoxy-2-methyl-N-(4-methoxyphenyl)benzamide's properties were analyzed using X-ray diffraction and DFT calculations, showing the importance of molecular geometry in determining properties like antioxidant activity .
Aplicaciones Científicas De Investigación
Aldose Reductase Inhibitory Activities
- Scientific Field : Biochemistry
- Application Summary : 2-Phenylmethoxybenzeneacetic Acid, a novel O-substituted Hydroxyphenylacetic Acid derivative, has been found to have aldose reductase inhibitory activities .
Synthesis of Asperphenamate Derivatives
- Scientific Field : Organic Chemistry
- Application Summary : This compound can be used for the synthesis of Asperphenamate derivatives, which have been found to have antitumor activity .
Reactant for Suzuki-Miyaura Coupling
- Scientific Field : Organic Chemistry
- Application Summary : This compound has been used as a reactant for Suzuki-Miyaura coupling .
Benzylic Oxidations and Reductions
- Scientific Field : Organic Chemistry
- Application Summary : This compound can undergo benzylic oxidations and reductions . The benzylic hydrogens of alkyl substituents on a benzene ring are activated toward free radical attack .
- Methods of Application : Reduction is easily achieved either by catalytic hydrogenation (H2 + catalyst), or with reducing metals in acid .
Perfumery
- Scientific Field : Perfumery
- Application Summary : Phenylacetic acid, which is structurally similar to “2-(3-(Benzyloxy)phenyl)acetic acid”, is used in some perfumes, as it possesses a honey-like odor even in low concentrations .
Preparation of Palladium-Based Fluoride-Derived Electrophilic Fluorination Reagent for PET Imaging Agents
- Scientific Field : Organic Chemistry
- Application Summary : This compound has been used as a reactant for the preparation of palladium-based fluoride-derived electrophilic fluorination reagent for PET imaging agents .
Organic Synthesis
- Scientific Field : Organic Chemistry
- Application Summary : Phenylacetic acid, which is structurally similar to “2-(3-(Benzyloxy)phenyl)acetic acid”, is widely used in organic synthesis as an important component for the preparation of various organic compounds .
Manufacture of Pharmaceuticals
Propiedades
IUPAC Name |
2-(3-phenylmethoxyphenyl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14O3/c16-15(17)10-13-7-4-8-14(9-13)18-11-12-5-2-1-3-6-12/h1-9H,10-11H2,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLZKAZNUCYYBQO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=CC(=C2)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50404655 | |
| Record name | [3-(Benzyloxy)phenyl]acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50404655 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-(Benzyloxy)phenyl)acetic acid | |
CAS RN |
1860-58-8 | |
| Record name | [3-(Benzyloxy)phenyl]acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50404655 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (3-Benzyloxyphenyl)acetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details





Synthesis routes and methods IV
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

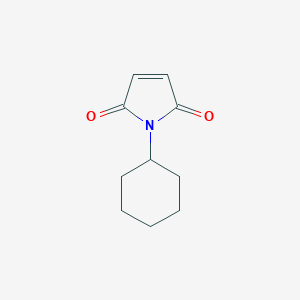

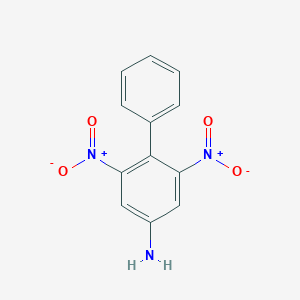
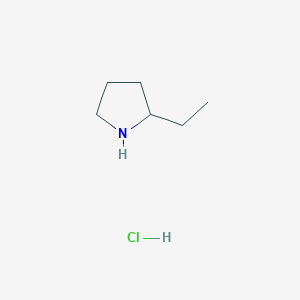
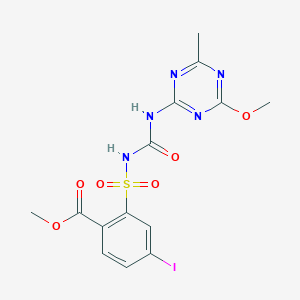
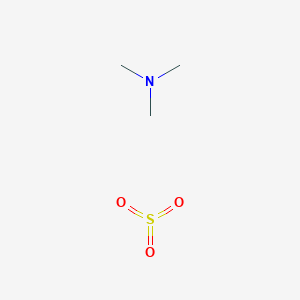
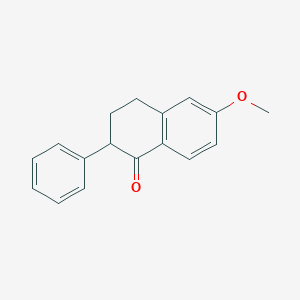
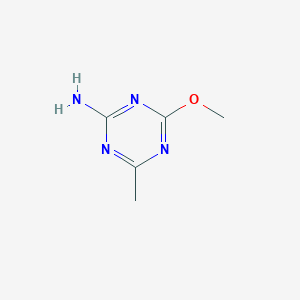
![5-Acetyl-10-ethoxy-11-methoxyspiro[5-azatricyclo[6.3.1.04,12]dodeca-1(12),8,10-triene-2,4'-cyclohexa-2,5-diene]-1'-one](/img/structure/B155197.png)

